molecular formula C22H19N3O4S2 B11493198 N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No.: B11493198
M. Wt: 453.5 g/mol
InChI Key: PUBHEAXFOXVGNY-UHFFFAOYSA-N
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Description

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE is a complex organic compound that features a benzothiazole moiety and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the sulfonamide group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.

    Substitution: This reaction involves the replacement of one functional group with another, which can be useful for modifying the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein binding.

    Medicine: The compound has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE shares similarities with other sulfonamide and benzothiazole derivatives.
  • Compounds like 4-methylbenzenesulfonamide and benzothiazole-2-acetamide are structurally related and may exhibit similar properties.

Uniqueness

What sets N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)ACETAMIDE apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H19N3O4S2

Molecular Weight

453.5 g/mol

IUPAC Name

N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C22H19N3O4S2/c1-15-6-12-18(13-7-15)31(28,29)24-17-10-8-16(9-11-17)23-21(26)14-25-19-4-2-3-5-20(19)30-22(25)27/h2-13,24H,14H2,1H3,(H,23,26)

InChI Key

PUBHEAXFOXVGNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4SC3=O

Origin of Product

United States

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